molecular formula C10H16ClN3O2 B13367085 Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride

Cat. No.: B13367085
M. Wt: 245.70 g/mol
InChI Key: ZQRXUCVICONDRK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride typically involves the reaction of 4-chlorobutyronitrile with methanol in the presence of hydrogen chloride . This reaction forms the intermediate, which is then further reacted to produce the final compound. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes as described above. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and consistent quality. The use of advanced equipment and automation can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced forms of the compound.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

Ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate hydrochloride is unique due to its specific structure and the presence of the ethyl and amino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

ethyl 2-amino-2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)acetate;hydrochloride

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)8(11)9-7-4-3-5-13(7)6-12-9;/h6,8H,2-5,11H2,1H3;1H

InChI Key

ZQRXUCVICONDRK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=C2CCCN2C=N1)N.Cl

Origin of Product

United States

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